molecular formula C18H21NO4 B1587608 2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid CAS No. 56583-58-5

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid

Cat. No. B1587608
CAS RN: 56583-58-5
M. Wt: 315.4 g/mol
InChI Key: URKWHOVNPHQQTM-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid (TBNPA) is a novel compound that has been studied extensively for its utility in several scientific applications. It is a synthetic compound that has been used in a variety of different fields, including organic chemistry, biochemistry, and pharmacology. TBNPA has been studied for its potential as a therapeutic agent, as well as its ability to act as a catalyst in certain chemical reactions.
Synthesis
TBNPA is synthesized through a series of chemical reactions, beginning with the reaction of 2-naphthol with tert-butyl bromide in the presence of sodium hydroxide, followed by the addition of carbon dioxide and ammonia. The resulting product is then reacted with diethyl oxalate to form the desired product. The reaction conditions used in the synthesis of TBNPA can be varied to yield different products, depending on the desired outcome.

Scientific Research Applications

Self-Assembly of Vesicles from Amphiphilic Aromatic Amide-Based Oligomers

A novel class of arylamide oligomers, incorporating naphthalene and benzene segments with (tert-butoxycarbonylamino) groups, demonstrated the ability to self-assemble into vesicular structures in methanol. This assembly was driven by hydrogen bonding and aromatic stacking, highlighting the structural significance of the tert-butoxycarbonylamino groups in promoting ordered stacking of the backbones (Xu et al., 2009).

Enantioselective Fluorescence Sensing of Chiral Alpha-Amino Alcohols

The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from tert-butylaniline and 2-chlorobenzoic acid, forms a highly fluorescent scandium complex capable of enantioselective sensing of chiral amino alcohols through a fluorescence ligand displacement assay. This application demonstrates the potential of utilizing tert-butoxycarbonylamino derivatives for sensitive chiral analysis (Liu, Pestano, & Wolf, 2008).

Folding Induced by Benzene-1,3,5-tricarboxylate Anion in DMSO

Arylamide oligomers, similar in structure to the previous example but studied in DMSO, fold into compact structures upon interaction with benzene-1,3,5-tricarboxylate anion. This interaction, facilitated by hydrogen bonds and aromatic stacking, underscores the versatility of these compounds in developing responsive materials (Xu et al., 2009).

Catalysis of Naphthalene Tert-Butylation

The tert-butylation of naphthalene to produce valuable raw materials for polyethylene naphthalate synthesis was enhanced by modifying Al-rich HMOR zeolite catalysts. This study illustrates the role of tert-butoxycarbonylamino derivatives in facilitating chemical transformations with industrial relevance (Huang et al., 2019).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWHOVNPHQQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394617
Record name 2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-2-YL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid

CAS RN

56583-58-5
Record name 2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-2-YL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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